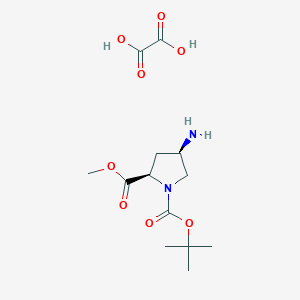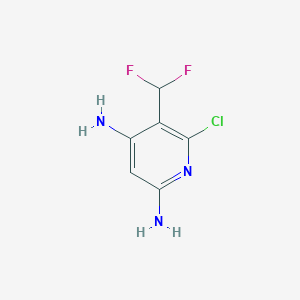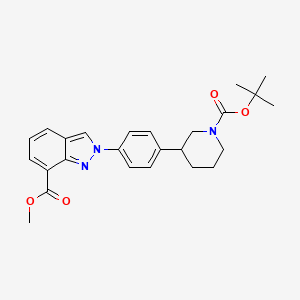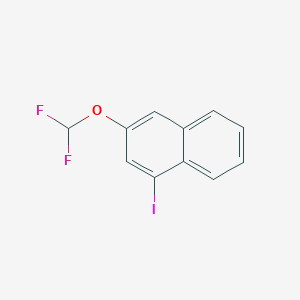
1-Dibutoxyphosphorylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dibutoxyphosphorylpentane is an organic compound characterized by the presence of a phosphoryl group bonded to a pentane backbone with two butoxy substituents
Métodos De Preparación
The synthesis of 1-Dibutoxyphosphorylpentane typically involves the reaction of phosphoryl chloride with butanol in the presence of a base, followed by the addition of pentane. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-Dibutoxyphosphorylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of phosphoryl oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: Nucleophilic substitution reactions are common, where the butoxy groups can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
1-Dibutoxyphosphorylpentane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Dibutoxyphosphorylpentane involves its interaction with molecular targets through its phosphoryl group. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the context. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
1-Dibutoxyphosphorylpentane can be compared with other phosphoryl-containing compounds such as:
Propiedades
Fórmula molecular |
C13H29O3P |
|---|---|
Peso molecular |
264.34 g/mol |
Nombre IUPAC |
1-dibutoxyphosphorylpentane |
InChI |
InChI=1S/C13H29O3P/c1-4-7-10-13-17(14,15-11-8-5-2)16-12-9-6-3/h4-13H2,1-3H3 |
Clave InChI |
DNQUCFAIFMXLHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCP(=O)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)








